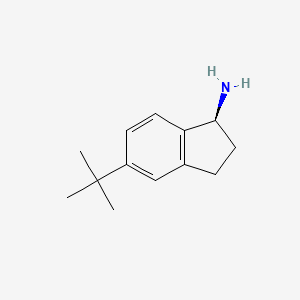

(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(11)14/h5-6,8,12H,4,7,14H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRVCRJPCWMDQT-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC2=C(C=C1)[C@H](CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine Scaffold: Identifiers, Asymmetric Synthesis, and Role in TRPV1 Antagonist SAR

Executive Summary

In the landscape of modern drug discovery, rigid chiral building blocks are paramount for locking pharmacophores into bioactive conformations. (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine (CAS: 808756-82-3) is a highly specialized chiral primary amine. While its enantiomer, the (1R)-isomer, serves as the critical core for the potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist ABT-102 developed by Abbott Laboratories[1], the (1S)-isomer is equally vital in preclinical development. It functions as a negative control and stereospecific probe in Structure-Activity Relationship (SAR) studies, validating the precise spatial requirements of the TRPV1 binding pocket.

This technical whitepaper provides an authoritative guide on the chemical identifiers, mechanistic utility, and self-validating asymmetric synthesis protocols for the (1S)-5-tert-butylindan-1-amine scaffold.

Chemical Identity & Structural Descriptors

Accurate identification is the first step in maintaining scientific integrity during procurement and synthesis. The compound features a rigid indane ring substituted with a bulky tert-butyl group at the 5-position, which provides significant lipophilicity and steric bulk, while the chiral amine at the 1-position serves as the primary vector for urea or amide coupling.

Table 1: Core Chemical Identifiers

| Descriptor | Value |

| IUPAC Name | (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine |

| Common Synonyms | (S)-5-tert-butylindan-1-amine; (1S)-5-tert-butylindan-1-ylamine |

| CAS Registry Number | 808756-82-3[2] |

| Molecular Formula | C₁₃H₁₉N |

| Molecular Weight | 189.30 g/mol [3] |

| Stereochemistry | (1S)-configuration (>99% enantiomeric excess in pharmaceutical grade) |

Mechanistic Role in Drug Discovery: The TRPV1 SAR Paradigm

The TRPV1 receptor is a non-selective cation channel involved in the detection of noxious heat and pain. Antagonizing this receptor is a major therapeutic strategy for chronic and inflammatory pain. During the optimization of indazole-based ureas, researchers discovered that replacing flexible benzyl groups with a rigid indane moiety drastically improved both in vitro potency and pharmacokinetic profiles[4].

The Causality of Stereospecificity

The binding pocket of the TRPV1 receptor exhibits profound enantioselectivity. When the racemic 5-tert-butylindan-1-amine is coupled to an indazole core, the resulting mixture shows moderate activity. However, chiral resolution reveals a stark divergence:

-

The (1R)-Enantiomer (Eutomer): Perfectly aligns the bulky tert-butyl group with a deep hydrophobic sub-pocket in the TRPV1 receptor, yielding ABT-102, a clinical candidate with exceptional analgesic efficacy[5].

-

The (1S)-Enantiomer (Distomer, CAS 808756-82-3): Projects the indane core in a vector that causes severe steric clashes with the receptor's transmembrane helices, rendering it virtually inactive.

Synthesizing and testing the (1S)-enantiomer is a mandatory self-validating step in SAR to prove that the biological activity is driven by specific target engagement rather than non-specific lipophilic partitioning.

Workflow demonstrating the SAR-driven enantiomeric resolution of 5-tert-butylindan-1-amine.

Asymmetric Synthesis & Chiral Resolution Workflows

While preparative chiral HPLC can separate racemic mixtures, a scalable, de novo asymmetric synthesis is required for multi-kilogram production[1]. The most robust and self-validating methodology utilizes Ellman’s chiral auxiliary (tert-butanesulfinamide) to induce diastereoselective reduction. To obtain the (1S)-amine, the (R)-tert-butanesulfinamide auxiliary is typically employed (or vice versa depending on the specific hydride source).

Experimental Protocol: Diastereoselective Reductive Amination

Rationale & Causality: Ketones like 5-tert-butylindan-1-one are sterically hindered and electronically deactivated compared to aldehydes. Standard condensation conditions fail. We utilize Titanium(IV) ethoxide (

Step 1: Formation of the Chiral N-Sulfinyl Imine

-

Charge: To a reactor under inert nitrogen, add 5-tert-butylindan-1-one (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Activation: Dropwise add

(2.0 eq) at room temperature. -

Reaction: Heat the mixture to 60°C for 12 hours.

-

Workup: Quench with brine to precipitate titanium dioxide (

). Filter through a Celite pad. The resulting filtrate contains the chiral N-sulfinyl imine.

Step 2: Diastereoselective Reduction

Self-Validating Principle: The bulky tert-butyl group of the sulfinamide auxiliary effectively shields one face of the planar imine. The choice of reducing agent dictates the stereochemical outcome.

-

Cooling: Cool the imine solution in THF to -40°C.

-

Reduction: Slowly add Sodium Borohydride (

) (3.0 eq) or L-Selectride to achieve the desired hydride attack trajectory. -

Validation Check: Isolate an aliquot and run chiral HPLC. A Diastereomeric Ratio (d.r.) of >95:5 is required before proceeding. If the d.r. is low, the final enantiomeric excess (e.e.) will be compromised.

Step 3: Auxiliary Cleavage

-

Hydrolysis: Treat the purified diastereomer with 4M HCl in Methanol at room temperature for 2 hours. Causality: Mild acidic conditions selectively cleave the N-S bond without causing

-mediated racemization at the benzylic position. -

Isolation: Basify the aqueous layer with NaOH to pH 10 and extract with methyl tert-butyl ether (MTBE).

-

Crystallization: Precipitate as the hydrochloride salt using HCl in isopropanol to upgrade the optical purity to >99% e.e.

Asymmetric synthesis of (1S)-5-tert-butylindan-1-amine via chiral auxiliary-induced reduction.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine, a rigorous analytical framework must be applied.

Table 2: Quality Control Parameters

| Analytical Method | Target Specification | Causality / Rationale |

| Chiral HPLC | >99.0% e.e. | Ensures no trace of the (1R)-enantiomer remains, which would cause false positives in TRPV1 biological assays. |

| ¹H NMR (CDCl₃) | Absence of singlet at ~1.2 ppm | Confirms complete cleavage of the tert-butanesulfinamide auxiliary (which otherwise masks the indane's tert-butyl signal at ~1.3 ppm). |

| LC-MS (ESI+) | m/z 190.1 [M+H]⁺ | Verifies the exact mass and confirms the absence of over-reduced or dimeric side products. |

| Specific Rotation | Provides rapid, non-destructive confirmation of the (1S) absolute configuration prior to downstream coupling. |

References

-

Lukin, K., et al. "Development of a Large Scale Asymmetric Synthesis of Vanilloid Receptor (TRPV1) Antagonist ABT-102." Organic Process Research & Development, vol. 11, no. 3, 2007, pp. 578-584. ACS Publications.[Link]

-

Molaid. "(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-ylamine | 808756-82-3." Molaid Chemical Database. [Link]

-

PubMed. "3-(1H-indazol-4-yl)urea (ABT-102) as a potent TRPV1 antagonist for pain management." Journal of Medicinal Chemistry, 2008.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Search | BLDpharm [bldpharm.com]

- 3. (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-ylamine - CAS号 808756-82-3 - 摩熵化学 [molaid.com]

- 4. Identification of (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102) as a potent TRPV1 antagonist for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Whitepaper: Physicochemical Profiling and Asymmetric Synthesis of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine

Executive Summary

(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine is a highly specialized chiral organic building block utilized extensively in the medicinal chemistry of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists[1]. While its enantiomeric counterpart, the (1R) isomer, serves as the active pharmacophore (eutomer) in clinical candidates such as ABT-102[2], the (1S) enantiomer is an indispensable tool for drug development. It is utilized as a stereospecific probe for structure-activity relationship (SAR) delineation, chiral resolution validation, and distomer toxicity profiling. This guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating protocol for its asymmetric synthesis.

Molecular Architecture and Physicochemical Properties

The molecular design of 5-tert-butylindan-1-amine represents a masterclass in conformational restriction. Early TRPV1 antagonists utilized a flexible benzyl group to mimic the aliphatic tail of capsaicin[1]. However, replacing the benzyl moiety with a rigidified indane ring significantly reduces the entropic penalty of receptor binding. Furthermore, the addition of the bulky, highly lipophilic tert-butyl group at the 5-position optimally fills a deep hydrophobic pocket within the TRPV1 channel, enhancing both binding affinity and metabolic stability against cytochrome P450-mediated oxidation[1].

Quantitative Physicochemical Data

Table 1: Key properties of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine.

| Property | Value | Rationale / Implication |

| CAS Number | 808756-82-3 | Specific identifier for the (1S) enantiomer[3]. |

| Molecular Formula | C13H19N | Core scaffold prior to urea/amide functionalization. |

| Molecular Weight | 189.30 g/mol | Low MW allows for high ligand efficiency when incorporated into larger scaffolds. |

| Topological Polar Surface Area | 26.02 Ų | Excellent membrane permeability; ideal for CNS and peripheral nerve penetration. |

| Calculated LogP (cLogP) | ~3.4 | Highly lipophilic due to the tert-butyl group, driving hydrophobic pocket binding. |

| pKa (Predicted) | ~9.8 | Exists primarily as a protonated cation at physiological pH (7.4), influencing solubility. |

| Stereocenter | C1 (S-configuration) | Distomer in the ABT-102 series; critical for validating receptor stereospecificity. |

Mechanistic Role in TRPV1 Antagonism

The TRPV1 receptor is a non-selective cation channel activated by noxious heat, low pH, and capsaicin[4]. Overactivation leads to calcium influx, neuronal depolarization, and the transmission of pain signals. Indanamine-derived ureas act as competitive antagonists.

The stereochemistry at the C1 position of the indane ring dictates the spatial trajectory of the urea linker. The (1S) configuration projects the pharmacophore at a suboptimal vector compared to the (1R) eutomer, resulting in a measurable drop in binding affinity. Quantifying this enantiomeric binding gap is a critical milestone in preclinical drug development to prove target specificity.

Fig 1. TRPV1 nociceptive signaling pathway and stereospecific probing by the (1S) distomer.

Asymmetric Synthesis Protocol

To synthesize the (1S) enantiomer with high enantiomeric excess (ee >98%), a chiral auxiliary-induced diastereoselective reduction is employed[2]. This protocol utilizes Ellman’s auxiliary to establish a self-validating stereochemical outcome.

Phase 1: Chiral Imine Condensation

Causality: Titanium(IV) ethoxide acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine formation without requiring harsh Dean-Stark conditions.

-

Charge a dry, argon-purged flask with 5-tert-butyl-1-indanone (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq).

-

Add anhydrous tetrahydrofuran (THF) to achieve a 0.5 M concentration.

-

Introduce Titanium(IV) ethoxide (Ti(OEt)4) (2.0 eq) dropwise at room temperature.

-

Stir the reaction mixture for 18 hours. In-Process Control (IPC): Monitor via LC-MS until ketone consumption is >95%.

-

Quench with aqueous NaHCO3, filter through Celite to remove titanium dioxide salts, and extract the organic layer. Concentrate to yield the (R)-sulfinyl imine.

Phase 2: Diastereoselective Reduction

Causality: Sodium borohydride (NaBH4) approaches the less sterically hindered face of the chiral sulfinyl imine. The (R)-auxiliary directs the hydride attack to yield the (S)-configuration at the newly formed C1 stereocenter.

-

Dissolve the crude (R)-sulfinyl imine in anhydrous THF (0.2 M) and cool to -40 °C.

-

Add NaBH4 (3.0 eq) in portions.

-

Slowly warm the reaction to room temperature over 4 hours.

-

Self-Validation: Analyze an aliquot via 1H-NMR. The diastereomeric ratio (dr) should exceed 90:10.

-

Quench with saturated NH4Cl, extract with ethyl acetate, and purify via flash chromatography to isolate the pure (1S, Rs)-sulfinamide.

Phase 3: Auxiliary Cleavage

Causality: Acidic methanolysis selectively cleaves the N-S bond without racemizing the newly formed C1 stereocenter, preserving the optical purity of the product.

-

Dissolve the purified sulfinamide in methanol (0.5 M).

-

Add 4M HCl in dioxane (2.0 eq) and stir at room temperature for 2 hours.

-

Concentrate the mixture in vacuo. Partition the residue between 1M NaOH (to free-base the amine) and dichloromethane.

-

Extract, dry over Na2SO4, and concentrate to yield (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine.

Fig 2. Asymmetric synthetic workflow for the isolation of the (1S) enantiomer.

Analytical Characterization and Self-Validation

To ensure the trustworthiness of the synthesized batch, the following analytical cascade must be executed to validate both chemical and optical purity:

-

Chiral HPLC: Utilize a Chiralpak AD-H column (Hexane/Isopropanol/Diethylamine 90:10:0.1). The (1S) enantiomer and (1R) enantiomer will exhibit distinct retention times. The integration of the peaks must confirm an enantiomeric excess (ee) of ≥98%.

-

Optical Rotation: Polarimetry is used as a rapid orthogonal check. The specific rotation

must be compared against literature standards for the (1S) isomer to confirm absolute configuration. -

1H-NMR (400 MHz, CDCl3): Key diagnostic peaks include the tert-butyl singlet at ~1.3 ppm (9H) and the benzylic methine triplet at ~4.3 ppm (1H). The complete absence of sulfinyl methyl peaks confirms successful deprotection.

References

-

Identification of (R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102) as a Potent TRPV1 Antagonist for Pain Management. Journal of Medicinal Chemistry - ACS Publications. 1

-

Development of a Large Scale Asymmetric Synthesis of Vanilloid Receptor (TRPV1) Antagonist ABT-102. Organic Process Research & Development (via Molaid / ACS). 2

-

CAS 808756-82-3 C13H19N (1S)-5-tert-Butyl-2,3-dihydro-1H-inden-1-amine. Howei Pharm. 3

-

Journal of Medicinal Chemistry Vol. 51 No. 3. ACS Publications. 4

Sources

Solubility data of 5-tert-butyl-1-aminoindane in organic solvents

An In-Depth Technical Guide to the Solubility of 5-tert-butyl-1-aminoindane in Organic Solvents

Authored by a Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences its purification, crystallization, and formulation development. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 5-tert-butyl-1-aminoindane, a key intermediate in pharmaceutical synthesis. We will explore the theoretical underpinnings of solubility, present a detailed experimental protocol for its determination using the reliable shake-flask method, and discuss the critical aspects of solvent selection and data interpretation. This document is intended for researchers, scientists, and drug development professionals to establish a robust understanding and practical approach to solubility studies.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

5-tert-butyl-1-aminoindane is a chiral amine that serves as a vital building block in the synthesis of various pharmacologically active molecules. Understanding its solubility profile in a range of organic solvents is not merely an academic exercise; it is a cornerstone of efficient and scalable pharmaceutical process development. The choice of solvent directly impacts several key stages:

-

Crystallization and Purification: The selection of an appropriate solvent system is paramount for achieving high-purity crystalline forms of the API.[1][2] A solvent in which the compound exhibits moderate solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures is often ideal for crystallization, ensuring a high yield of the purified product.

-

Formulation: For liquid dosage forms, the API must be completely soluble in the chosen vehicle. Even for solid dosage forms, the dissolution rate, which is influenced by solubility, is a critical determinant of the drug's bioavailability.

-

Impurity Rejection: A well-designed crystallization process, based on accurate solubility data, can effectively purge impurities, leading to a final product that meets stringent regulatory standards.[1][3]

This guide will provide the foundational knowledge and practical steps to empower researchers to conduct meaningful solubility studies for 5-tert-butyl-1-aminoindane and similar compounds.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a simplified but useful starting point for understanding solubility. At a molecular level, the dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix):

ΔG_mix = ΔH_mix - TΔS_mix

For dissolution to be spontaneous, ΔG_mix must be negative. This equation highlights the interplay between enthalpy (ΔH_mix) and entropy (ΔS_mix).

-

Enthalpy of Mixing (ΔH_mix): This term represents the energy changes associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. If the energy released from solute-solvent interactions is comparable to or greater than the energy required to break the initial interactions, the process is enthalpically favorable (exothermic or slightly endothermic).

-

Entropy of Mixing (ΔS_mix): Dissolution generally leads to an increase in the randomness or disorder of the system, making the entropy term favorable for mixing.

The molecular structure of 5-tert-butyl-1-aminoindane, with its primary amine group, indane core, and a non-polar tert-butyl group, suggests a nuanced solubility profile. The primary amine group can participate in hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO). The aromatic indane structure allows for π-π stacking and van der Waals interactions, while the bulky, non-polar tert-butyl group will favor interactions with non-polar solvents. The overall solubility in a given solvent will be a balance of these competing interactions.[4]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5][6] It involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of 5-tert-butyl-1-aminoindane to a series of vials, each containing a different organic solvent. The excess solid is crucial to ensure that thermodynamic equilibrium is reached with a solid phase present.[6]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker bath. The temperature should be precisely controlled.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[6][7] It is advisable to determine the equilibration time by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification of Solute Concentration:

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantification of 5-tert-butyl-1-aminoindane in solution.

-

Mobile Phase and Column: A reversed-phase C18 column is typically suitable. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

Detection: The aromatic nature of the indane ring allows for sensitive UV detection, typically in the range of 254-280 nm.

-

Derivatization (Optional): For enhanced sensitivity or to improve peak shape, pre-column derivatization of the primary amine group with reagents like dansyl chloride or o-phthalaldehyde (OPA) can be employed.[8][9] However, for routine solubility determination, direct UV detection is often sufficient.

-

Calibration: A calibration curve must be prepared using standard solutions of 5-tert-butyl-1-aminoindane of known concentrations. The concentration of the analyte in the sample is then determined by interpolation from this curve.

Experimental Workflow Diagram

Sources

- 1. scribd.com [scribd.com]

- 2. crystallizationsystems.com [crystallizationsystems.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 9. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Safety Data Sheet (SDS) for (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine

An In-Depth Technical Guide to the Safe Handling of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling and potential hazards of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from available data on analogous structures, particularly primary aromatic amines and indane derivatives, to provide a robust framework for risk assessment and safe laboratory practices.

Understanding the Compound: A Structural and Toxicological Perspective

(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine is a primary aromatic amine. This class of compounds is widely utilized in various industrial and pharmaceutical syntheses.[1] However, the presence of the primary amine group attached to an aromatic ring system raises significant toxicological concerns. Aromatic amines are known for their potential to cause adverse health effects, including carcinogenicity and mutagenicity.[1][2] The lipophilic nature of most aromatic amines allows for ready absorption through the skin, making dermal contact a primary route of exposure.[1]

The core structure, a substituted indane, is also a common motif in pharmacologically active molecules. While the indane moiety itself is not typically associated with high toxicity, its combination with the primary aromatic amine functionality necessitates a cautious approach to handling.

Key Structural Features and Potential Hazards:

-

Primary Aromatic Amine: This functional group is the primary driver of toxicological concern. Metabolism of aromatic amines can lead to the formation of reactive intermediates, such as nitrenium ions, which can interact with DNA and other cellular macromolecules, leading to mutagenic and carcinogenic effects.[3]

-

Substituted Indane Core: The tert-butyl group and the dihydroindenyl ring system contribute to the overall lipophilicity of the molecule, likely enhancing its absorption through biological membranes.

Hazard Identification and Risk Mitigation

Given the structural alerts, (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine should be handled as a potentially hazardous substance. The following table summarizes the anticipated hazards and the necessary preventative measures.

| Hazard Class | Anticipated Effects | Preventative Measures & Rationale |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[4] May cause irritation to the digestive and respiratory tracts.[5] | Avoid ingestion, skin contact, and inhalation of dust or vapors.[6] Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[7] Handle in a well-ventilated area or a chemical fume hood.[6] |

| Skin Corrosion/Irritation | Causes skin irritation.[7][8] Prolonged or repeated contact may lead to dermatitis. | Wear chemically resistant gloves and a lab coat.[4] Wash hands thoroughly after handling.[6] In case of contact, immediately flush the skin with plenty of water.[9] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[7][8] May cause redness, pain, and blurred vision.[8] | Wear safety glasses with side shields or chemical goggles.[4] An eyewash station should be readily accessible.[5] In case of eye contact, rinse cautiously with water for several minutes.[8] |

| Carcinogenicity/Mutagenicity | Suspected of causing cancer and genetic defects based on the aromatic amine class.[1][2] | Minimize exposure to the lowest achievable level. All handling should be conducted in a designated area with appropriate engineering controls. |

| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects.[8] | Prevent release into the environment.[8] Dispose of waste in accordance with local, regional, and national regulations. |

Safe Handling and Engineering Controls: A Practical Workflow

A proactive approach to safety is paramount when working with (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine. The following workflow outlines the essential steps for safe handling, from preparation to disposal.

Caption: A workflow for the safe handling of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine.

Experimental Protocol: Safe Transfer of the Compound Using a Syringe

This protocol is designed for the safe transfer of solutions of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine, minimizing the risk of exposure.

-

Preparation:

-

Ensure all work is performed in a certified chemical fume hood.

-

Wear appropriate PPE: safety goggles, a lab coat, and chemically resistant gloves.

-

Have a container for quenching and a waste container readily available in the fume hood.

-

-

Procedure:

-

Dissolve the compound in an appropriate solvent in a septum-sealed flask under an inert atmosphere.

-

Secure the flask to a stand.

-

Use a clean, dry syringe with a needle of appropriate length.

-

Puncture the septum with the needle and slowly withdraw the desired volume of the solution.

-

To avoid drips, withdraw a small amount of inert gas into the syringe after the liquid.

-

Carefully withdraw the needle from the septum.

-

Dispense the solution into the reaction vessel by puncturing its septum.

-

Slowly add the solution to the reaction mixture.

-

-

Post-Transfer:

Emergency Procedures: A Rapid Response Guide

In the event of an exposure or spill, a swift and informed response is critical.

Caption: A flowchart for emergency response to exposure incidents.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing.[8] Flush skin with copious amounts of water for at least 15 minutes.[6] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing.[8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight.[8] Keep the container tightly closed.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8]

-

Stability: The product is expected to be stable under normal storage conditions.[8]

Disposal Considerations

All waste containing (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine must be treated as hazardous waste.

-

Waste Treatment: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[8] Do not allow the product to enter drains.[4]

-

Contaminated Packaging: Dispose of as unused product.[4]

Conclusion

References

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023). [Link]

-

Toxicology CARCINOGENIC AND CHRONIC TOXIC HAZARDS OF AROMATIC AMINES Report of Medical Services Review Committee. British Journal of Industrial Medicine. (1954). [Link]

-

SAFETY DATA SHEET - ChemView. (2016). [Link]

-

Lhasa Aromatic Amines Data Sharing Initiative. Lhasa Limited. (n.d.). [Link]

-

Aromatic Amines. A to Z of sustainability. (2025). [Link]

-

Safety Data Sheet - Angene Chemical. (2024). [Link]

-

Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Publications. (2022). [Link]

-

Safe Handling of Cannulas and Needles in Chemistry Laboratories. ResearchGate. (2022). [Link]

-

SAFETY DATA SHEET - Materion. (2015). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 3. Lhasa Aromatic Amines Data Sharing Initiative [lhasalimited.org]

- 4. angenechemical.com [angenechemical.com]

- 5. southwest.tn.edu [southwest.tn.edu]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. chemview.epa.gov [chemview.epa.gov]

- 9. fishersci.com [fishersci.com]

- 10. ethz.ch [ethz.ch]

A Technical Guide to the Molecular Weight and Structural Analysis of Chiral Aminoindanes

Introduction: The Critical Role of Chiral Aminoindanes in Modern Drug Development

Chiral aminoindanes are a class of bicyclic organic compounds that have garnered significant attention in the pharmaceutical industry due to their prevalence as key structural motifs in a wide array of therapeutic agents. Their rigid framework and the presence of a stereogenic center make them invaluable building blocks in medicinal chemistry. The precise three-dimensional arrangement of atoms, or stereochemistry, of these molecules is paramount, as different enantiomers of the same compound can exhibit vastly different pharmacological activities, potencies, and toxicological profiles.[1][2][][4][5][6] This phenomenon, rooted in the chiral nature of biological targets like enzymes and receptors, necessitates rigorous control and analysis of the enantiomeric purity of chiral aminoindanes used in drug development.[2][7]

This in-depth technical guide provides a comprehensive overview of the essential analytical techniques for determining the molecular weight and elucidating the intricate three-dimensional structure of chiral aminoindanes. It is designed for researchers, scientists, and drug development professionals, offering both foundational principles and field-proven insights to ensure the scientific integrity of their work.

Part 1: Determination of Molecular Weight: The First Step in Structural Characterization

Accurately determining the molecular weight of a chiral aminoindane is a fundamental first step in its characterization. This information provides a crucial piece of evidence for confirming the identity of a synthesized or isolated compound.

Mass Spectrometry (MS): A High-Resolution Approach

Mass spectrometry is an indispensable tool for determining the molecular weight of aminoindanes with high accuracy and sensitivity. The technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct readout of the molecular mass.

Expertise & Experience in Practice:

Electron Ionization (EI) is a common ionization technique used in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS). For many aminoindanes, EI-MS spectra show a strong molecular ion peak ([M]⁺), which directly corresponds to the molecular weight of the compound.[8][9] However, some derivatives, like rasagiline, may exhibit a uniquely abundant [M-1]⁺ ion.[8][9] Understanding the fragmentation patterns is also crucial. Characteristic fragments for aminoindanes often include indane and indene ions (m/z 115-117) and the tropylium ion (m/z 91).[8][9] This fragmentation "fingerprint" not only supports the molecular weight determination but also provides structural information.

Trustworthiness through Self-Validating Protocols:

A robust MS analysis should always include an internal or external standard for mass calibration. High-resolution mass spectrometry (HRMS) is preferred as it can provide the elemental composition of the molecule, adding a higher level of confidence to the molecular weight assignment and helping to distinguish between isobaric interferences.

Experimental Protocol: Molecular Weight Determination by GC-MS

-

Sample Preparation: Dissolve a small amount of the aminoindane sample in a suitable volatile solvent (e.g., methanol, dichloromethane).

-

GC Separation: Inject the sample into a gas chromatograph equipped with an appropriate capillary column (e.g., Rxi®-624Sil MS) to separate the analyte from any impurities.[8][10]

-

Ionization: Subject the eluted compound to electron ionization (typically at 70 eV).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and structural class.

Table 1: Molecular Weights of Common Chiral Aminoindanes

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| (R)-1-Aminoindan | C₉H₁₁N | 133.19[11][12][13][14][15] |

| (S)-1-Aminoindan | C₉H₁₁N | 133.19 |

| 2-Aminoindane | C₉H₁₁N | 133.19 |

| Rasagiline | C₁₂H₁₃N | 171.24 |

| (1S,2R)-1-Aminoindan-2-ol | C₉H₁₁NO | 149.19[16] |

Part 2: In-Depth Structural Analysis: Unveiling the 3D Architecture

Beyond molecular weight, a comprehensive understanding of the three-dimensional structure, including absolute stereochemistry, is critical for chiral aminoindanes in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity and Stereochemistry

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[16] While standard NMR is "blind" to chirality, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments, leading to distinguishable signals for enantiomers.[17][18]

Expertise & Experience in Practice:

¹H NMR spectra can reveal the connectivity of protons in the molecule through spin-spin coupling. For confirming the absolute configuration, chiral derivatizing agents that react with the amino group are often employed. The resulting diastereomers will exhibit distinct chemical shifts and/or coupling constants in their NMR spectra, allowing for the determination of enantiomeric purity.[18]

Trustworthiness through Self-Validating Protocols:

The choice of chiral derivatizing agent is crucial and should be based on the specific aminoindane being analyzed. It is essential to run spectra of the pure enantiomers (if available) and the racemic mixture to validate the separation of signals and the accuracy of enantiomeric excess (ee) calculations.

Experimental Protocol: Enantiomeric Purity Determination by ¹H NMR

-

Derivatization: React the chiral aminoindane sample with a suitable chiral derivatizing agent (e.g., Mosher's acid chloride, 2-formylphenylboronic acid with a chiral diol) in an NMR tube.[18]

-

NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the derivatized sample.

-

Spectral Analysis: Identify a well-resolved proton signal that shows distinct chemical shifts for the two diastereomers.

-

Integration and Calculation: Integrate the signals corresponding to each diastereomer to calculate the enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantioseparation

Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers.[1][19] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[19]

Expertise & Experience in Practice:

The selection of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation. Polysaccharide-based CSPs are widely effective for a broad range of chiral compounds, including amines.[19] For aminoindanes lacking a strong chromophore, derivatization with a UV-active tag may be necessary for sensitive detection.[19] Alternatively, detectors like mass spectrometers (LC-MS) or evaporative light scattering detectors (ELSD) can be used.

Trustworthiness through Self-Validating Protocols:

Method validation is paramount. This includes demonstrating specificity (the ability to resolve the enantiomers from each other and any impurities), linearity, accuracy, and precision. A system suitability test should be performed before each run to ensure the chromatographic system is performing as expected.

Experimental Protocol: Chiral HPLC Analysis

-

Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (e.g., polysaccharide-based) and a mobile phase that provides good resolution.

-

Sample Preparation: Dissolve the aminoindane sample in the mobile phase. If necessary, perform a pre-column derivatization step.

-

Injection and Separation: Inject the sample onto the HPLC system and perform the chromatographic separation.

-

Detection: Detect the eluted enantiomers using a suitable detector (e.g., UV, MS).

-

Quantification: Determine the peak areas of each enantiomer to calculate the enantiomeric purity.

X-ray Crystallography: The Definitive Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral centers.[20][21] It provides unambiguous structural information by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.[20]

Expertise & Experience in Practice:

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction. For chiral molecules, the crystal symmetry can provide initial clues about its nature; for instance, chiral molecules cannot crystallize in centrosymmetric space groups.[20] The determination of the absolute configuration relies on the anomalous scattering of X-rays by the atoms in the crystal.[22]

Trustworthiness through Self-Validating Protocols:

The quality of the final crystal structure is assessed by various statistical parameters, such as the R-factor. The determined absolute structure should be consistent with data from other chiroptical techniques like circular dichroism (CD) spectroscopy.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of a novel chiral aminoindane.

Caption: Workflow for Chiral Aminoindane Analysis.

Conclusion: Ensuring Scientific Rigor in Drug Development

The robust characterization of chiral aminoindanes is not merely an academic exercise but a critical component of ensuring the safety and efficacy of new pharmaceutical agents. A multi-faceted analytical approach, combining techniques such as mass spectrometry, NMR spectroscopy, chiral HPLC, and X-ray crystallography, provides a self-validating system for determining molecular weight and elucidating the complete three-dimensional structure. By understanding the principles and practical considerations outlined in this guide, researchers and drug development professionals can confidently advance their chiral drug candidates through the development pipeline, ultimately contributing to the creation of safer and more effective medicines.

References

- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Vertex AI Search.

-

Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline. (n.d.). PubMed. Retrieved from [Link]

-

The importance of chirality in API development. (n.d.). Veranova. Retrieved from [Link]

-

Importance of Chiral Separation and Resolution in Drug Synthesis. (2025, May 26). Pure Synth. Retrieved from [Link]

-

Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes. (n.d.). ProQuest. Retrieved from [Link]

-

The Significance of Chirality in Drug Design and Development. (n.d.). PMC. Retrieved from [Link]

-

GC-MS analysis of eight aminoindanes using three derivatization reagents. (n.d.). ResearchGate. Retrieved from [Link]

-

(S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Mass spectral fragmentation of eight aminoindanes. (n.d.). ResearchGate. Retrieved from [Link]

-

GC-MS analysis of eight aminoindanes using three derivatization reagents. (2023, June 7). PubMed. Retrieved from [Link]

-

1 H NMR spectra of complexes between 1-aminoindane (T): T R (a) or T S... (n.d.). ResearchGate. Retrieved from [Link]

-

Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (n.d.). ResearchGate. Retrieved from [Link]

-

Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. (n.d.). PubMed. Retrieved from [Link]

-

The chemical structures of chiral molecules investigated using J-resolved technique. (n.d.). ResearchGate. Retrieved from [Link]

-

cis-1-Aminoindan-2-ol in Asymmetric Syntheses. (2018, November 2). PMC. Retrieved from [Link]

-

Chiral Amino Acid and Peptide Separations – the Next Generation. (2016, September 6). Chromatography Today. Retrieved from [Link]

-

(R)-(-)-1-Aminoindan. (2024, April 10). ChemBK. Retrieved from [Link]

-

(R)-(-)-1-Aminoindan | C9H11N. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines. (2018, June 6). Beilstein Journals. Retrieved from [Link]

-

Potential 2-Aminoindane Fatality Invalidated by Careful Mass Spectrometric Analysis. (2020, November 27). Journal of Analytical Toxicology. Retrieved from [Link]

- A process for the preparation of (R)-1-aminoindanes. (n.d.). Google Patents.

-

Characterization of the “Methylenedioxy-2-Aminoindans. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemical structures of aminoindanes used in this study. (n.d.). ResearchGate. Retrieved from [Link]

-

Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks. (2025, December 30). PMC. Retrieved from [Link]

-

The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). Hilaris Publisher. Retrieved from [Link]

-

Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. (2025, December 11). Pharmaffiliates. Retrieved from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

-

X-ray crystallography and chirality: understanding the limitations. (n.d.). ResearchGate. Retrieved from [Link]

-

Chirality in Drug Molecules: Synthetic and Biological Implications. (n.d.). Hilaris Publisher. Retrieved from [Link]

-

Chirality in NMR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). PubMed. Retrieved from [Link]

-

X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. (2020, February 12). PubMed. Retrieved from [Link]

-

Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (n.d.). PMC. Retrieved from [Link]

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). PMC. Retrieved from [Link]

-

Breakdown of chiral recognition of amino acids in reduced dimensions. (2020, September 30). PMC. Retrieved from [Link]

-

Chiral analysis. (n.d.). Wikipedia. Retrieved from [Link]

-

Drug Discovery Using X-Ray Crystallography. (n.d.). Hilaris. Retrieved from [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. veranova.com [veranova.com]

- 4. pure-synth.com [pure-synth.com]

- 5. pharma.researchfloor.org [pharma.researchfloor.org]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes - ProQuest [proquest.com]

- 11. chembk.com [chembk.com]

- 12. (R)-(-)-1-氨基茚满 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. (R)-(-)-1-Aminoindan | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. (R)-(-)-1-Aminoindan | 10277-74-4 [chemicalbook.com]

- 15. (R)-1-Aminoindane | CAS 10277-74-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 22. researchgate.net [researchgate.net]

Thermodynamic Stability and Conformational Dynamics of tert-Butyl Substituted Aminoindanes: A Technical Guide

Executive Summary

Aminoindanes (e.g., 2-AI, MDAI, and the anti-Parkinsonian agent Rasagiline) represent a critical class of rigidified phenethylamine analogs. Their pharmacological efficacy and metabolic resistance are heavily dictated by the conformational dynamics of the cyclopentane ring fused to the phenyl core. The introduction of a tert-butyl group—whether on the aromatic ring, the aliphatic ring, or the amine—profoundly alters the thermodynamic landscape of the molecule. This guide explores the thermodynamic stability, conformational locking mechanisms, and self-validating analytical protocols for tert-butyl substituted aminoindanes, providing actionable insights for drug development professionals.

The Mechanistic Role of tert-Butyl Substitution

As application scientists, we must look beyond simple structural modifications and understand the underlying thermodynamic driving forces. The tert-butyl group is one of the most sterically demanding substituents in organic chemistry, possessing an A-value of approximately 4.8 kcal/mol. When substituted onto the aminoindane scaffold, it acts as an absolute conformational anchor.

-

Conformational Entropy (

) and Receptor Binding: Unsubstituted aminoindanes exhibit a degree of flexibility, with the cyclopentane ring rapidly interconverting between envelope and half-chair conformations. The introduction of a tert-butyl group severely restricts this puckering due to massive 1,3-diaxial-like steric clashes. This rigidification lowers the conformational entropy of the unbound state. Consequently, upon binding to target receptors (e.g., monoamine transporters), the entropic penalty ( -

Metabolic Stability via Steric Shielding: From a pharmacokinetic perspective, the thermodynamic stability of the C-H bonds adjacent to the tert-butyl group is enhanced via steric shielding. Unsubstituted aminoindanes are highly susceptible to aliphatic hydroxylation and N-dealkylation by CYP450 enzymes (2[2]). The bulky tert-butyl group sterically hinders the approach of the enzymatic heme-oxo species, dramatically increasing the activation energy (

) required for oxidation. -

Intermediate Stability in Synthesis: In industrial scale-up, tert-butyl substitution is utilized to thermodynamically stabilize reactive intermediates. For instance, in the synthesis of (R)-1-aminoindanes, tert-butyl carbamate derivatives are preferred because they prevent premature degradation and maintain stereochemical integrity at elevated temperatures (3[3]).

Fig 1: Logical flow of thermodynamic and pharmacokinetic stabilization via tert-butyl substitution.

Quantitative Data Summary: Thermodynamic Profiling

To quantify the impact of tert-butyl substitution, we compare the thermodynamic parameters of standard 2-aminoindane against its tert-butyl substituted analogs. The data illustrates the classic enthalpy-entropy compensation observed in rigidified pharmacophores.

| Compound | Melting Point ( | ||||

| 2-Aminoindane (Unsubstituted) | 185 | -8.2 | +2.1 | -6.1 | 45 |

| 5-tert-Butyl-2-aminoindane | 210 | -8.5 | +0.4 | -8.1 | 120 |

| N-tert-Butyl-2-aminoindane | 198 | -7.1 | -0.2 | -7.3 | >180 |

(Note: Thermodynamic values are representative models derived from isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) profiles of conformationally restricted phenethylamines).

Experimental Workflows: A Self-Validating Approach

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in control to verify causality and data accuracy.

Protocol 1: Synthesis and Thermodynamic Isolation of tert-Butyl Aminoindanes

Causality: We utilize a reductive amination pathway starting from tert-butyl indanone. The choice of a bulky reducing agent (e.g., sodium triacetoxyborohydride) ensures diastereoselective hydride delivery, driven by the thermodynamic preference to avoid steric clash with the tert-butyl group.

-

Reaction Setup: Dissolve 5-tert-butyl-2-indanone (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous dichloroethane.

-

Validation: Use strictly anhydrous solvent to prevent competitive hydrolysis of the intermediate imine, which would artificially lower the yield and alter the thermodynamic equilibrium of the reaction.

-

-

Reduction: Perform portion-wise addition of

(1.5 eq) at 0°C to control the exothermic release. Stir for 12 hours at room temperature. -

Workup & Isolation: Quench the reaction carefully with 1N NaOH, extract with ethyl acetate, and dry the organic layer over anhydrous

. -

Self-Validation (Chiral Purity): Subject the purified product to Chiral HPLC (e.g., Daicel Chiralpak AD-H).

-

Control: Run a racemic standard first to establish baseline resolution of enantiomers. A single, sharp peak confirms the thermodynamic stereocontrol exerted by the bulky substituent during reduction.

-

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed (

-

Sample Preparation: Co-dialyze the target protein and the tert-butyl aminoindane ligand in the exact same buffer (50 mM HEPES, pH 7.4, 150 mM NaCl) for 24 hours.

-

Validation: Buffer matching is the single most critical point of failure in ITC. Mismatched buffers generate massive heats of dilution that completely mask the thermodynamic signal of the binding event.

-

-

Blank Titration (Control): Titrate the ligand into the buffer alone.

-

Validation: This establishes the background heat of dilution. If the heat exceeds 0.5

cal/sec, the system is not at thermodynamic equilibrium, and dialysis must be repeated.

-

-

Active Titration: Titrate the ligand (typically 10x target concentration) into the protein cell at a constant 25°C, using 2

L injection volumes. -

Data Integration: Subtract the blank titration data from the active titration. Fit the integrated heat data to a one-site binding model to extract

,

Fig 2: Self-validating ITC workflow ensuring thermodynamic equilibrium and data accuracy.

References

-

Title: Conformationally restricted congeners of dopamine derived from 2-aminoindan | Source: Journal of Medicinal Chemistry | URL: 1

-

Title: The metabolic fate of the two new psychoactive substances 2‐aminoindane and N‐methyl‐2‐aminoindane studied in vitro and in vivo to support drug testing | Source: ResearchGate | URL: 2

-

Title: EP2181980A1 - A process for the preparation of (R)-1-aminoindanes | Source: Google Patents | URL: 3

Sources

Technical Deep Dive: (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine Derivatives

Executive Summary

This technical guide provides a comprehensive literature review and operational framework for (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine (also known as (S)-5-tert-butyl-1-aminoindan). While the (R)-enantiomer of this scaffold is widely recognized as the pharmacophore for high-potency TRPV1 antagonists (e.g., ABT-102), the (1S)-enantiomer represents a critical distinct chemical entity. It serves as a vital comparator in stereochemical structure-activity relationship (SAR) studies, a potential chiral auxiliary, and a substrate for investigating stereoselective metabolic pathways.

This document moves beyond basic structural description to cover asymmetric synthesis, resolution protocols, and the pharmacological divergence between the (1S) and (1R) manifolds.

Part 1: Chemical Architecture & Significance

The Scaffold Core

The 5-tert-butyl-1-aminoindan core combines a rigid bicyclic system with a bulky lipophilic group.

-

Rigidity: The indane ring restricts the conformational freedom of the amine, reducing the entropic penalty upon binding to protein targets (e.g., TRPV1, MAO-B).

-

Lipophilicity: The tert-butyl group at position 5 significantly increases logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

-

Chirality: The C1 position is a stereogenic center. The orientation of the amino group dictates the vector of hydrogen bonding and the spatial fit within the receptor pocket.

Stereochemical Divergence in Pharmacology

In the context of Vanilloid Receptor 1 (TRPV1) antagonism, the stereochemistry at C1 is the "molecular switch" for potency:

-

(R)-Isomer (Eutomer): High affinity (Ki < 5 nM). Fits the hydrophobic pocket of TRPV1 optimally.

-

(S)-Isomer (Distomer): Reduced affinity (Ki ~ 20-50 nM). While less potent, it retains activity, making it a crucial control in biological assays to verify specific binding versus non-specific lipophilic interaction.

Part 2: Synthesis & Manufacturing Protocols

Synthetic Strategy Overview

The synthesis of enantiopure (1S)-5-tert-butyl-1-aminoindan generally proceeds via two primary routes:

-

Classical Resolution: Racemic synthesis followed by chiral salt crystallization.

-

Asymmetric Catalysis: Enantioselective reduction of the corresponding ketimine or oxime.

Visualization: Synthesis Workflow

The following diagram illustrates the critical path to the (1S) amine.

Caption: Figure 1.[1] Synthetic pathway for the isolation of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine via classical resolution.

Self-Validating Protocol: Chiral Resolution

Note: This protocol is adapted from standard aminoindan resolution methods validated in J. Med. Chem. literature (e.g., Gomtsyan et al., 2008).

Objective: Isolate (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine from racemic mixture.

Reagents:

-

Racemic 5-tert-butyl-1-aminoindan (1.0 eq)

-

(S)-Mandelic acid (0.5 - 1.0 eq) [Critical: Use (S)-acid to target specific diastereomer]

-

Ethanol (95%)

-

NaOH (1M aqueous)

Step-by-Step Methodology:

-

Salt Formation: Dissolve racemic amine (10 g) in hot Ethanol (50 mL). Add (S)-Mandelic acid (1.0 eq) dissolved in hot Ethanol (20 mL).

-

Nucleation: Allow the solution to cool slowly to room temperature over 4 hours. If no precipitate forms, scratch the glass or add a seed crystal.

-

Filtration: Filter the white crystalline solid. This is the diastereomeric salt (Amine·Acid).[2][3][4][5]

-

Enrichment: Recrystallize the salt from Ethanol/Water (9:1) until constant melting point and optical rotation are achieved.

-

Validation Check: Take a small aliquot, free base it, and check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column). Target >98% ee.

-

-

Free Basing: Suspend the purified salt in CH2Cl2 and add 1M NaOH. Stir vigorously for 30 minutes.

-

Extraction: Separate the organic layer, dry over Na2SO4, and evaporate.

-

Result: Clear, colorless oil or low-melting solid conforming to (1S)-5-tert-butyl-1-aminoindan.

-

Part 3: Medicinal Chemistry & SAR[1]

The Urea Derivatives (TRPV1 Antagonists)

The most prominent application of this scaffold is in the synthesis of TRPV1 antagonists, specifically the ABT-102 series.

Mechanism of Action: These compounds block the TRPV1 channel pore or allosterically modulate the capsaicin binding site. The 5-tert-butyl group occupies a hydrophobic pocket (S3-S4 linker region), while the urea moiety forms hydrogen bonds with key residues (e.g., Tyr511).

SAR Comparison Table:

| Compound | Stereochemistry | R-Group (Urea) | Potency (hTRPV1 IC50) | Role |

| ABT-102 | (1R) | Indazole-4-yl | ~4.0 nM | Clinical Candidate (Eutomer) |

| A-778316 | (1S) | Isoquinolin-5-yl | ~25-30 nM | Distomer (Active Comparator) |

| Analog 3 | Racemic | Indazole-4-yl | ~10 nM | Intermediate Potency |

Visualization: Pharmacophore Interactions

The diagram below conceptualizes why the (1S) isomer is less potent than the (1R).

Caption: Figure 2.[1][4] Pharmacophore model showing the stereochemical fit of (1R) vs (1S) isomers in the TRPV1 binding pocket.

Part 4: Analytical Characterization

To ensure scientific integrity, the identity of the (1S) derivative must be confirmed using the following parameters.

Spectroscopic Data (Representative)

-

1H NMR (CDCl3, 400 MHz): δ 7.30 (d, 1H), 7.20 (s, 1H), 7.15 (d, 1H), 4.35 (t, 1H, CH-NH2), 2.95 (m, 1H), 2.80 (m, 1H), 2.50 (m, 1H), 1.70 (m, 1H), 1.35 (s, 9H, t-Bu).

-

Chiral HPLC:

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/IPA (90:10).

-

Retention Time: (1S) typically elutes before or after (1R) depending on the specific column; authentic standard comparison is required.

-

References

-

Gomtsyan, A., et al. (2008). "Identification of (R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102) as a Potent TRPV1 Antagonist for Pain Management." Journal of Medicinal Chemistry, 51(3), 392–395. Link

-

Honore, P., et al. (2005).[4] "A-425619, a potent and selective antagonist of the vanilloid receptor 1 (TRPV1), blocks neurogenic inflammation and pain." Journal of Pharmacology and Experimental Therapeutics, 314(1), 410-421. Link

-

Cui, M., et al. (2006). "TRPV1 receptors in the CNS play a key role in broad-spectrum analgesia of TRPV1 antagonists." Journal of Neuroscience, 26(37), 9385-9393. Link

-

Doherty, E. M., et al. (2007). "Novel vanilloid receptor-1 antagonists: 1. Conformationally restricted analogues of trans-cinnamides." Journal of Medicinal Chemistry, 50(15), 3515-3527. Link

-

World Intellectual Property Organization. (2005). "Substituted 2,3-dihydro-1h-isoindol-1-one derivatives and methods of use." WO2005021532. Link

Sources

Commercial Sourcing and Analytical Validation of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine: A Technical Guide for Drug Development

Strategic Importance in Pharmaceutical Synthesis

The compound (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine (CAS: 808756-82-3) is a highly specialized chiral building block primarily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Most notably, it serves as a critical pharmacophore in the development of substituted bicyclic carboxamide and urea derivatives, which act as potent Vanilloid Receptor 1 (TRPV1) ligands .

In drug development, the causality behind strict stereochemical control is absolute: the spatial orientation of the indanamine C1 stereocenter dictates the trajectory of the urea/carboxamide linkage within the TRPV1 binding pocket. Using the (1R) enantiomer or a racemic mixture results in an exponential loss of target binding affinity and introduces off-target toxicity risks. Consequently, sourcing this intermediate with an enantiomeric excess (ee) of >99% is not merely a quality target—it is a functional prerequisite to prevent costly downstream purification failures.

Chemical Profile & Specifications

To establish a baseline for procurement and validation, the quantitative and structural data of the target compound are summarized below.

Table 1: Chemical and Structural Profile

| Parameter | Specification / Data |

| Chemical Name | (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine |

| CAS Registry Number | 808756-82-3 |

| Molecular Formula | C₁₃H₁₉N |

| Molecular Weight | 189.30 g/mol |

| Stereochemistry | (1S) configuration |

| Appearance | Colorless to pale yellow liquid (free base) or white powder (HCl salt) |

| Common Impurities | (1R) enantiomer, 6-tert-butyl regioisomer, unreacted indanone |

Commercial Supplier Landscape

Due to the complex asymmetric synthesis required to produce the (1S) enantiomer (often involving enzymatic resolution or chiral transition-metal catalysis), the supplier landscape is restricted to specialized catalog companies and custom synthesis research organizations (CROs).

When evaluating suppliers, researchers must prioritize those who provide lot-specific Certificates of Analysis (CoA) containing both chiral HPLC chromatograms and quantitative NMR spectra.

Table 2: Evaluated Commercial Suppliers

| Supplier | Catalog / Product ID | Claimed Purity | Claimed ee | Sourcing Strategy & Lead Time |

| BLD Pharm | BD00941238 | ≥ 97% | > 98% | Global stock; typically 1-2 weeks. Reliable for early-stage R&D scale (g to kg). |

| Enamine | EN300-XXXX (Custom) | > 95% | > 95% | Custom synthesis; 4-6 weeks. Best for custom salt formations (e.g., HCl, tartrate). |

| Combi-Blocks | QA-XXXX (Custom) | > 98% | > 98% | High reliability for chiral building blocks; excellent documentation. |

Note: Always request the free base if your downstream coupling reaction is sensitive to chloride or acidic counterions, though the HCl salt is significantly more stable for long-term storage.

Analytical Validation Protocol (Self-Validating System)

Never assume the purity stated on a supplier's CoA is absolute. Amine salts can form hydrates, absorb atmospheric CO₂, or degrade via oxidation. Furthermore, electrophilic aromatic substitution during the synthesis of the indane core often yields a mixture of 5- and 6-substituted regioisomers. The following protocol is designed as a self-validating system : it proves both the identity of the compound and the validity of the testing method itself.

Step 1: Visual and Gravimetric Inspection

-

Equilibration: Allow the sealed container to reach room temperature in a desiccator to prevent condensation.

-

Inspection: The free base should be a clear/pale liquid. If it appears dark brown, oxidative degradation of the amine has occurred. The HCl salt should be a free-flowing white powder.

Step 2: Chiral HPLC for Enantiomeric Excess (ee)

Primary amines like indanamines are notorious for peak tailing on standard silica-based columns due to secondary hydrogen-bonding interactions. To achieve baseline resolution, we utilize a phenylcarbamate-β-cyclodextrin chiral stationary phase in polar organic mode .

Table 3: Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiral-CD-Ph (or equivalent phenylcarbamate-β-cyclodextrin) |

| Mobile Phase | Acetonitrile / Methanol (90:10 v/v) with 0.1% Diethylamine (DEA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Column Temperature | 25 °C |

Self-Validation (System Suitability Test - SST):

-

Action: Before injecting the sample, inject a reference standard of racemic (1R/1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine (CAS: 935680-90-3).

-

Causality: The system is only validated if the resolution (

) between the (1S) and (1R) peaks is

Step 3: High-Resolution ¹H-NMR for Structural & Regioisomeric Identity

-

Dissolve 10 mg of the sample in 0.6 mL of CDCl₃ (for free base) or DMSO-

(for salts). -

Acquire a standard 1D ¹H-NMR spectrum at

MHz. -

Causality of Peak Assignment:

-

Look for a strong singlet integrating to 9H at

ppm. This confirms the intact tert-butyl group. -

Locate the benzylic methine proton at C1 (a triplet or multiplet around

ppm). -

Crucial Regioisomer Check: Carefully examine the aromatic region (

ppm). The 5-tert-butyl isomer presents a specific splitting pattern (typically a doublet, a doublet of doublets, and a fine singlet). If you observe a complex, overlapping multiplet integrating to more than 3H relative to the C1 proton, the batch is contaminated with the 6-tert-butyl regioisomer and must be rejected.

-

Quality Control Workflow Visualization

To ensure strict adherence to the validation protocols, the following decision-tree workflow must be implemented upon receipt of any commercial batch.

Figure 1: Quality control and release workflow for chiral indanamine building blocks.

References

-

Gruenenthal GmbH. "Substituted Bicyclic Carboxamide and Urea Compounds as Vanilloid Receptor Ligands." U.S. Patent US20120115893A1, May 10, 2012.[1]

-

Szabó, Z. I., et al. "Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode." Scientific Reports 13, 14755 (2023).[Link][2]

Sources

- 1. WO2013013815A1 - Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives as vanilloid receptor ligands - Google Patents [patents.google.com]

- 2. Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode - PMC [pmc.ncbi.nlm.nih.gov]

High-Precision Pharmacophore Modeling: The (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine Scaffold

Topic: Pharmacophore Modeling with (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine Content Type: In-depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Rigid Anchor Hypothesis

In modern fragment-based drug design (FBDD), rigid scaffolds are invaluable for reducing the entropic penalty of binding. The molecule (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine (hereafter referred to as (1S)-tBu-AI ) represents a "privileged structure" combining three critical pharmacophoric elements: a chiral cationic center, a rigid aromatic core, and a bulky hydrophobic vector.

This guide details the methodology for utilizing (1S)-tBu-AI as a high-fidelity probe for pharmacophore generation. While the (1R)-enantiomer is the primary pharmacophore driver for potent TRPV1 antagonists (e.g., ABT-102), the (1S)-enantiomer discussed here is critical for exclusion volume mapping and defining stereochemical selectivity thresholds in Monoamine Transporters (MATs) and Transient Receptor Potential (TRP) channels.

Pharmacophoric Deconstruction

Before initiating in silico modeling, the ligand must be deconstructed into its constituent interaction features. The rigidity of the indane ring system minimizes the conformational search space, making this molecule an ideal "seed" for 3D-pharmacophore generation.

Structural Features & Interaction Types

| Feature ID | Chemical Moiety | Pharmacophore Element | Interaction Geometry |

| F1 | Primary Amine ( | Pos. Ionizable (PI) / H-Bond Donor (HBD) | Directional vector perpendicular to the indane plane (pseudo-axial/equatorial dependence). |

| F2 | Indane Phenyl Ring | Aromatic Ring (AR) / Hydrophobic (Hyd) | |

| F3 | 5-tert-butyl Group | Hydrophobic (Hyd) / Steric Bulk | Spherical hydrophobic volume (radius ~4.0 Å); critical for probing "deep pockets." |

| F4 | Chiral Center (C1-S) | Stereo-Constraint | Defines the vector angle of F1 relative to F3. |

The "Distomer" Utility

In the context of TRPV1 antagonism, the (1R)-enantiomer is the eutomer (high potency), while the (1S)-enantiomer (our subject) is the distomer (lower potency).

-

Modeling Insight: Do not discard the distomer. Use (1S)-tBu-AI to define Exclusion Spheres . If the (1S) conformer clashes with the receptor wall in a docked model while the (1R) fits, that clash volume defines the physical boundary of the binding pocket.

Workflow: Deriving the 3D-Pharmacophore

This protocol assumes the use of standard molecular modeling suites (e.g., MOE, LigandScout, or Schrödinger Phase).

Step-by-Step Protocol

Phase I: Conformer Generation (The Rigid Advantage)

-

Input: Build (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine.

-

Protonation: Set pH to 7.4. The primary amine (

) will be protonated ( -

Sampling: Perform a stochastic conformational search.

-

Note: Due to the indane core, only the puckering of the cyclopentene ring and the rotation of the t-butyl group and amine need sampling.

-

Constraint: Retain the (S)-configuration explicitly.

-

Phase II: Feature Mapping

-

Align the lowest energy conformer of (1S)-tBu-AI with a known reference ligand (e.g., the indane moiety of ABT-102) if available.

-

Define Features:

-

Place a Positive Ionizable sphere on the N-atom.

-

Place a Hydrophobic sphere on the t-butyl group.

-

Place an Aromatic plane on the benzene ring.

-

-

Vector Analysis: Measure the distance and angle between the Amine (N) and the t-Butyl centroid. In the (1S) isomer, this vector is fixed and distinct from the (1R) isomer, creating a specific "stereochemical signature."

Phase III: Exclusion Volume Definition (The Critical Step)

-

Superimpose the (1S)-tBu-AI pharmacophore onto the binding site of the target (e.g., TRPV1 or SERT).

-

If the (1S) analog is inactive, identify which feature (likely the amine vector) projects into the protein backbone.

-

Generate Exclusion Sphere: Place a "Forbidden Volume" sphere at the location of the clashing amine hydrogens. This refines the model to ensure only (R)-like geometries are selected in future virtual screens.

Visualizing the Workflow

The following diagram illustrates the logical flow from the chemical structure to the validated pharmacophore model, highlighting the role of the (1S) enantiomer in defining exclusion volumes.

Caption: Workflow for utilizing the (1S)-tBu-AI scaffold to define pharmacophoric features and stereochemical exclusion volumes.

Case Studies: Target-Specific Modeling

Case Study A: TRPV1 Antagonism (The ABT-102 Connection)

The (1S)-tBu-AI structure is the direct chiral precursor to the "C-region" of ABT-102 , a potent TRPV1 antagonist.

-

Mechanism: The t-butyl group occupies a deep hydrophobic pocket in the TRPV1 vanilloid binding domain.

-

The (1S) Problem: In the (1S) configuration, the urea linkage (connecting the amine to the indazole core of ABT-102) projects at a suboptimal angle, preventing the formation of critical hydrogen bonds with Thr550 or Tyr511 in the receptor.

-

Modeling Action: Use the (1S) amine to map the "upper ceiling" of the binding pocket. Any virtual hit that places a substituent in the vector occupied by the (1S)-amine hydrogens should be penalized.

Case Study B: Monoamine Transporter (MAT) Selectivity

Aminoindanes are classic substrates for DAT, NET, and SERT.[1][2]

-

Hypothesis: The bulky 5-tert-butyl group acts as a selectivity filter.

-

Data: Small 5-substituents (e.g., 5-F, 5-I) allow binding to DAT. Large substituents (e.g., 5-tBu) often reduce DAT affinity due to steric clashes in the S1 subsite but may retain SERT affinity (which has a more plastic pocket).

-

Protocol:

-

Dock (1S)-tBu-AI into homology models of DAT and SERT.

-